2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride

Description

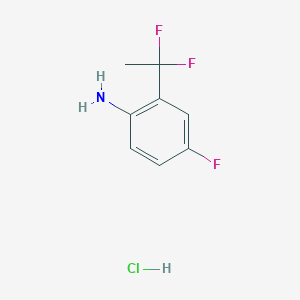

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-8(10,11)6-4-5(9)2-3-7(6)12;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRBFNUOGDHQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This process involves the use of a transition-metal catalyst to facilitate the formation of the difluoroethylated aromatic compound. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the fluoro or difluoroethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s ability to form hydrogen bonds, which can affect its binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s fluorinated substituents distinguish it from analogs:

| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 2-(1,1-Difluoroethyl)-4-fluoroaniline | -CF₂CH₃ (2), -F (4) | C₈H₈F₃N | Aniline, difluoroethyl, fluoro |

| 2-Chloro-4-fluoroaniline hydrochloride | -Cl (2), -F (4) | C₆H₅ClF₂N | Aniline, chloro, fluoro |

| 2-(1,1-Difluoroethyl)aniline | -CF₂CH₃ (2) | C₈H₉F₂N | Aniline, difluoroethyl |

| 4-Ethoxy-2-fluoroaniline hydrochloride | -OCH₂CH₃ (4), -F (2) | C₈H₁₁ClFNO | Aniline, ethoxy, fluoro |

- Polarity: The 4-fluoro substituent increases polarity relative to non-fluorinated analogs, enhancing solubility in polar solvents .

Collision Cross-Section (CCS) and Analytical Properties

CCS values (Ų) for the target compound’s adducts :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 176.06816 | 138.0 |

| [M+Na]⁺ | 198.05010 | 147.4 |

| [M-H]⁻ | 174.05360 | 136.1 |

- Comparative Analysis : While CCS data for analogs are unavailable, the target’s [M+H]⁺ CCS (138.0 Ų) is lower than typical for bulkier aromatic amines, suggesting a compact structure due to fluorine-induced steric and electronic effects .

Biological Activity

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a difluoroethyl group attached to a fluoroaniline moiety. The presence of multiple fluorine atoms contributes to its unique chemical properties, including increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H9ClF3N |

| Molecular Weight | 223.62 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that fluorinated compounds can influence enzyme activity, receptor binding, and cellular signaling pathways.

- Enzyme Inhibition : Studies have shown that fluorinated anilines can inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions and behaviors.

Biological Activity and Case Studies

Recent studies have investigated the biological effects of this compound in different contexts:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in colorectal cancer cells by promoting reactive oxygen species (ROS) production.

- Neuropharmacological Effects : Research has indicated that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. Animal models have suggested improvements in cognitive functions when treated with this compound.

- Metabolic Studies : The metabolic fate of similar fluorinated compounds has been explored using NMR spectroscopy, revealing pathways such as hydroxylation and conjugation that are critical for understanding the detoxification processes involved with these compounds .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.